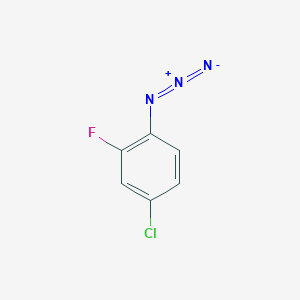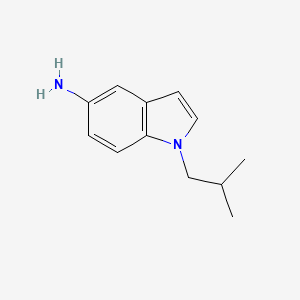
1-(2-Methylpropyl)-1H-indol-5-amin
Übersicht
Beschreibung
1-(2-methylpropyl)-1H-indol-5-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methylpropyl)-1H-indol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methylpropyl)-1H-indol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylpropyl)-1H-indol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich hat sich diese Verbindung als vielversprechend in der Ziele der Akt/NF-κB/p53-Signaltransduktionswegs erwiesen, der für die Zellzyklusregulation und Apoptose von entscheidender Bedeutung ist . Dieser Weg ist häufig in Krebszellen verändert, und Verbindungen, die diesen Weg modulieren können, sind wertvoll für die Entwicklung neuer Krebstherapien.
Chemie
Chemisch könnte „1-(2-Methylpropyl)-1H-indol-5-amin“ als Baustein zur Herstellung komplexer Moleküle verwendet werden. Seine Struktur ermöglicht potenzielle Modifikationen, die zur Synthese neuer Verbindungen mit unterschiedlichen chemischen Eigenschaften führen können, die in der Materialwissenschaft und Pharmazie nützlich sind .
Biologie
Biologisch könnten Derivate dieser Verbindung an der Förderung des Pflanzenwachstums und der biologischen Kontrollwirkung gegen Pflanzenpathogene beteiligt sein . Diese Anwendung ist besonders relevant in der Landwirtschaft, wo solche Verbindungen den Ernteertrag und die Krankheitsresistenz verbessern können.
Pharmakologie
Pharmakologisch können die Derivate der Verbindung als Inhibitoren für Glykosidasen dienen, Enzyme, die am Kohlenhydratstoffwechsel beteiligt sind. Dies ist wichtig für Erkrankungen wie Diabetes, bei denen die Enzymhemmung zur Kontrolle des Blutzuckerspiegels beitragen kann .
Neurowissenschaften
In den Neurowissenschaften könnte die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, genutzt werden, um therapeutische Wirkstoffe in das Gehirn zu transportieren. Dies ist besonders wichtig für die Behandlung neurologischer Erkrankungen, bei denen die Zugänglichkeit des Gehirns eine Herausforderung darstellt .
Materialwissenschaften
Aus materialwissenschaftlicher Sicht könnte „this compound“ bei der Entwicklung organischer Halbleiter oder als Vorläufer für leitfähige Polymere verwendet werden. Diese Materialien sind unerlässlich für die Herstellung flexibler elektronischer Geräte .
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific targets of the compound. Indoles can participate in various types of reactions including electrophilic aromatic substitution, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. Indoles are known to play a role in the metabolism of many organisms .
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXFJYFIPXDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094710-32-3 | |
| Record name | 1-(2-methylpropyl)-1H-indol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


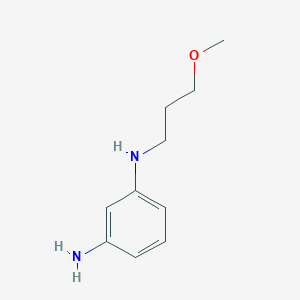
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
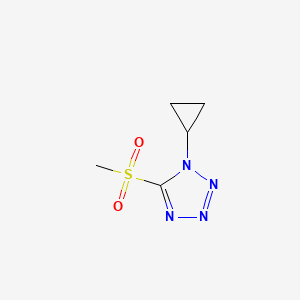
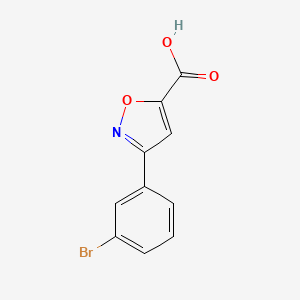


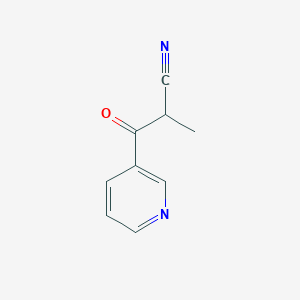
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
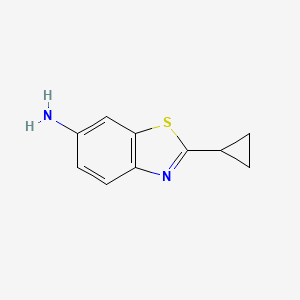
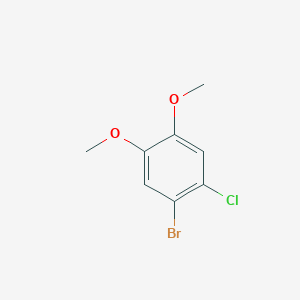
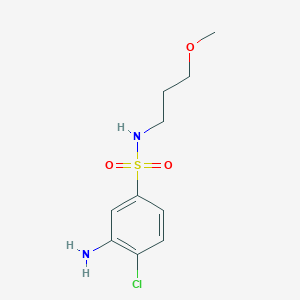
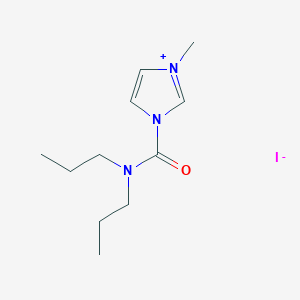
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
